molecular formula C17H22N4O2S B2400327 N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097909-54-9

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2400327
CAS No.: 2097909-54-9
M. Wt: 346.45
InChI Key: HTORGOPFPCBBBZ-UHFFFAOYSA-N
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Description

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound belonging to the class of azetidines It is characterized by its unique structure, which includes a pyrimidine ring and an azetidine ring substituted with a tetramethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Properties

IUPAC Name

N-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-7-12(2)14(4)17(13(11)3)24(22,23)21-8-15(9-21)20-16-5-6-18-10-19-16/h5-7,10,15H,8-9H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTORGOPFPCBBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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